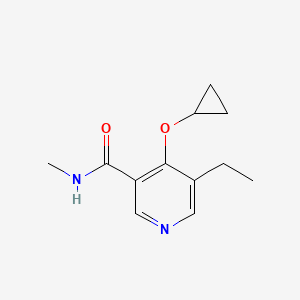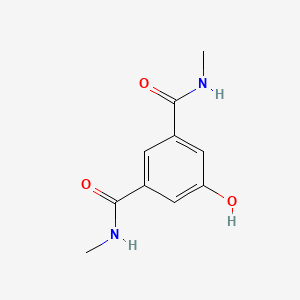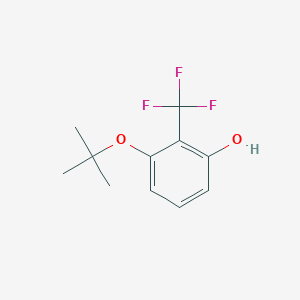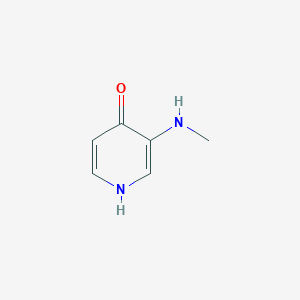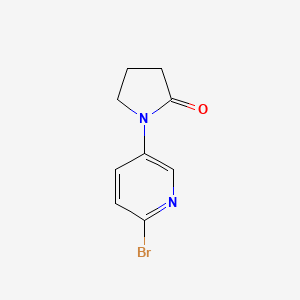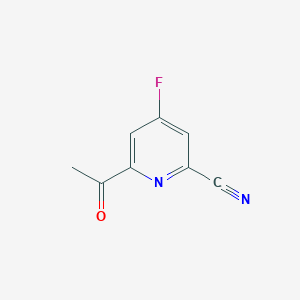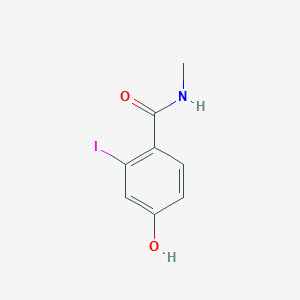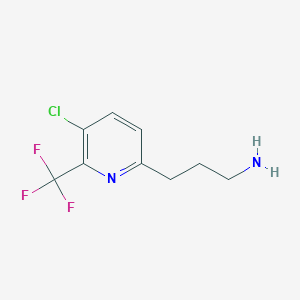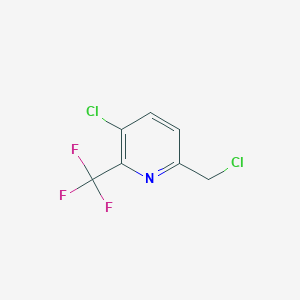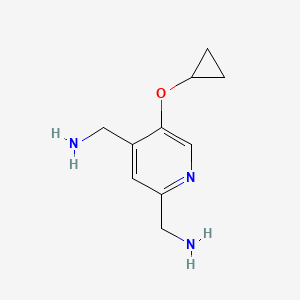
1-Tert-butoxy-2-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Tert-butoxy-2-propanol: Shares the tert-butoxy group but differs in the presence of a propanol group instead of a cyclopropoxy group.
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: Contains a tert-butoxy group and a tert-butoxycarbonyl group, highlighting the versatility of tert-butoxy derivatives.
Uniqueness: 1-Tert-butoxy-2-cyclopropoxybenzene is unique due to the combination of tert-butoxy and cyclopropoxy groups on a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
UBQXRKFEIJBTPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC=C1OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


